molecular formula C17H16N4O8 B5216867 methyl N-[4-[[4-(methoxycarbonylamino)-2-nitrophenyl]methyl]-3-nitrophenyl]carbamate

methyl N-[4-[[4-(methoxycarbonylamino)-2-nitrophenyl]methyl]-3-nitrophenyl]carbamate

Cat. No.: B5216867
M. Wt: 404.3 g/mol
InChI Key: GEUWQZWDURZNGK-UHFFFAOYSA-N
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Description

Methyl N-[4-[[4-(methoxycarbonylamino)-2-nitrophenyl]methyl]-3-nitrophenyl]carbamate is a complex organic compound with a unique structure that includes nitro and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[4-[[4-(methoxycarbonylamino)-2-nitrophenyl]methyl]-3-nitrophenyl]carbamate typically involves multiple steps, starting from readily available precursors. The process often includes nitration, reduction, and carbamation reactions under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and carbamation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[4-[[4-(methoxycarbonylamino)-2-nitrophenyl]methyl]-3-nitrophenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Methyl N-[4-[[4-(methoxycarbonylamino)-2-nitrophenyl]methyl]-3-nitrophenyl]carbamate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl N-[4-[[4-(methoxycarbonylamino)-2-nitrophenyl]methyl]-3-nitrophenyl]carbamate involves its interaction with specific molecular targets. The nitro and carbamate groups play crucial roles in its reactivity and binding properties. The compound can inhibit certain enzymes or interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-[4-(methoxycarbonylamino)cyclohexyl]carbamate
  • Methyl N-[4-(methoxycarbonylamino)butyl]carbamate

Uniqueness

Methyl N-[4-[[4-(methoxycarbonylamino)-2-nitrophenyl]methyl]-3-nitrophenyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl N-[4-[[4-(methoxycarbonylamino)-2-nitrophenyl]methyl]-3-nitrophenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O8/c1-28-16(22)18-12-5-3-10(14(8-12)20(24)25)7-11-4-6-13(19-17(23)29-2)9-15(11)21(26)27/h3-6,8-9H,7H2,1-2H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUWQZWDURZNGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC(=C(C=C1)CC2=C(C=C(C=C2)NC(=O)OC)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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